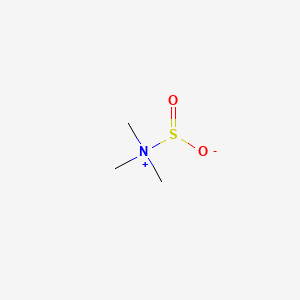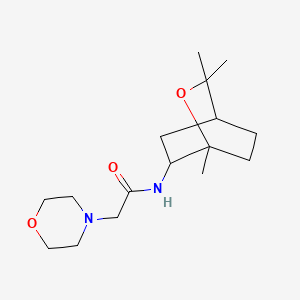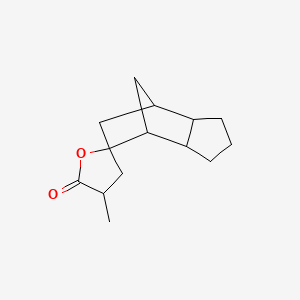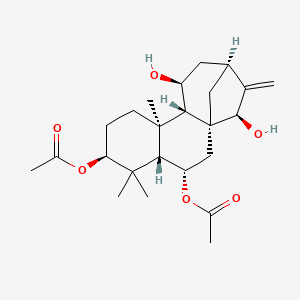
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: This step is usually achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Moiety: This is done through nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinolone and dihydroquinolone derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: Known for its higher potency and broader spectrum of activity.
Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific structural modifications, which confer distinct pharmacological properties, including improved efficacy and reduced resistance development compared to other fluoroquinolones.
Propriétés
Numéro CAS |
74274-67-2 |
|---|---|
Formule moléculaire |
C17H21FN4O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H21FN4O3/c1-3-20-5-7-22(8-6-20)16-13(18)9-11-14(23)12(17(24)25)10-21(4-2)15(11)19-16/h9-10H,3-8H2,1-2H3,(H,24,25) |
Clé InChI |
RVBJURNLEDDIAW-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















